Onjisaponin B

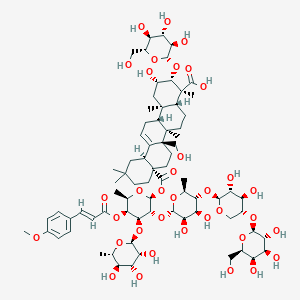

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTBHNPMHXYCII-KJCIHCEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descripción

Origin and Traditional Uses of Onjisaponin B

This compound is a natural product with a rich history rooted in traditional medicinal practices.

Derivation from Polygala tenuifolia (Radix Polygalae/Yuan Zhi)

This compound is primarily derived from the roots of Polygala tenuifolia Willd., a plant commonly known as Radix Polygalae or Yuan Zhi in traditional Chinese medicine (TCM). researchgate.netnih.govmdpi.comchemfaces.com This plant is a well-known Chinese herb that has been utilized for centuries. researchgate.netnih.gov The roots and stalks of Polygala tenuifolia are particularly rich in polygala saponins, including this compound. nih.gov

Historical Context in Traditional Chinese Medicine for Neurological and Emotional Disorders

In the historical context of Traditional Chinese Medicine, Radix Polygalae, the source of this compound, has been widely used to address a variety of neurological and emotional disorders. researchgate.netnih.govcaymanchem.comscispace.com It has been traditionally employed for conditions such as insomnia, anxiety, heart palpitations, neurasthenia, forgetfulness, and cognitive impairments. researchgate.netscispace.commdpi.comuok.edu.intaylorandfrancis.com Radix Polygalae is considered a tranquilizing medicine with effects on calming the mind, improving intelligence, and regulating the heart and kidney. researchgate.net It has been applied in treating conditions like Alzheimer's disease, depression, and epilepsy. researchgate.net

Significance of this compound in Natural Product Chemistry and Drug Discovery

This compound holds significant importance in natural product chemistry and serves as a promising candidate in drug discovery efforts. cymitquimica.comnih.gov Its complex triterpenoid (B12794562) saponin (B1150181) structure, which includes a steroid-like backbone with attached sugar moieties, contributes to its unique properties. cymitquimica.com The presence of glycosidic components can influence its solubility in water, potentially enhancing its bioavailability. cymitquimica.com this compound's amphiphilic nature may also facilitate interactions with cell membranes, leading to various physiological effects. cymitquimica.com

The interest in this compound in pharmacological research stems from its diverse biological activities, including reported anti-inflammatory, neuroprotective, and potential anti-cancer effects. cymitquimica.com Its role as a major active ingredient in Radix Polygalae, a herb with established uses in neurological and emotional disorders, further highlights its significance in the search for new therapeutic agents. scispace.com

Scope and Objectives of this compound Research

The scope of research on this compound is broad, encompassing investigations into its chemical properties, biological activities, and potential therapeutic applications. Objectives of this research include:

Identifying and characterizing the chemical structure of this compound and its related compounds.

Exploring its various pharmacological effects, particularly its neuroprotective, anti-inflammatory, and autophagy-inducing properties. mdpi.comcymitquimica.commedchemexpress.com

Investigating the underlying mechanisms of action through which this compound exerts its biological effects, such as its interaction with signaling pathways like AMPK-mTOR and NF-κB. mdpi.commedchemexpress.combiocrick.com

Evaluating its potential as a therapeutic agent for neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as emotional disorders like depression. caymanchem.comscispace.commdpi.combiocrick.complos.org

Studying its effects on processes like beta-amyloid production, protein degradation, and oxidative stress. caymanchem.commedchemexpress.complos.org

Assessing its potential in other areas, such as its anti-inflammatory and anti-apoptotic activities. medchemexpress.com

Detailed Research Findings on this compound

Academic research has elucidated several key biological activities and mechanisms of action associated with this compound.

Neuroprotective Effects: this compound has demonstrated neuroprotective activity in various studies. caymanchem.commedchemexpress.com It has been shown to inhibit glutamate- or serum-starvation-induced neurotoxicity in PC12 cells. caymanchem.com Research indicates that this compound can reduce spatial learning and memory deficits in animal models of Alzheimer's disease. caymanchem.complos.org It has been found to decrease amyloid-beta (Aβ) production and promote the degradation of amyloid precursor protein (APP). caymanchem.commedchemexpress.complos.org Studies have also shown that this compound can ameliorate dopaminergic neurodegeneration in a mouse model of Parkinson's disease, potentially through anti-oxidant and anti-inflammatory activities. medchemexpress.comnih.gov

Autophagy Modulation: A significant area of research focuses on this compound's ability to induce autophagy. mdpi.commedchemexpress.combiocrick.comnih.govchemfaces.com Studies have shown that this compound enhances autophagy and accelerates the degradation of mutant alpha-synuclein (B15492655) and huntingtin proteins, which are associated with Parkinson's and Huntington's diseases, respectively. mdpi.commedchemexpress.combiocrick.comnih.govchemfaces.com This effect is mediated, at least in part, via the AMPK-mTOR signaling pathway. mdpi.combiocrick.comnih.govchemfaces.com

Anti-inflammatory and Antioxidant Activities: this compound has exhibited anti-inflammatory and antioxidant properties. medchemexpress.com It can prevent increases in inflammatory markers such as IL-1β, IL-6, and TNF-α. caymanchem.com It has also been shown to prevent decreases in glutathione (B108866) (GSH) levels and increases in malondialdehyde (MDA) levels, indicating antioxidant effects. caymanchem.commedchemexpress.com this compound has been reported to inhibit NF-κB p65. medchemexpress.com

Effects on Cognitive Function: Beyond its impact on neurodegenerative pathways, this compound has shown potential in improving cognitive function. It has been demonstrated to improve cognitive impairments in transgenic mice models. medchemexpress.com

Here is a summary of some detailed research findings:

| Activity | Model/System | Key Findings | Source |

| Neuroprotection | PC12 cells | Inhibits glutamate- or serum-starvation-induced neurotoxicity. | caymanchem.com |

| Neuroprotection | APP/PS1 transgenic mouse model (Alzheimer's) | Reduces spatial learning and memory deficits. | caymanchem.com |

| Aβ Reduction | HEK293/APPswe cells | Decreases amyloid-beta production (IC50 = 10 μM). | caymanchem.commedchemexpress.com |

| APP Degradation | In vitro studies | Promotes the degradation of amyloid precursor protein. | plos.org |

| Autophagy Induction | PC-12 cells | Enhances autophagy and accelerates degradation of mutant huntingtin and A53T α-synuclein via AMPK-mTOR pathway. | mdpi.commedchemexpress.combiocrick.comnih.govchemfaces.com |

| Anti-inflammatory | Rat model of D-galactose-induced aging, PD model mice | Prevents increases in IL-1β, IL-6, and TNF-α; Inhibited secretion of IL-1β, TNF-α, and IL-6. | caymanchem.commedchemexpress.com |

| Antioxidant | Rat model of D-galactose-induced aging, PD model mice | Prevents decreases in GSH levels; decreases MDA levels; Increased SOD levels. | caymanchem.commedchemexpress.com |

| Cognitive Improvement | APP/PS1 transgenic mice | Improves cognitive impairments. | medchemexpress.complos.org |

| Anti-apoptotic | TC, V79 and MTEC-1 cells (radiation-induced) | Reduces radiation-induced cell apoptosis by inhibiting Cas3 activation through p65. | medchemexpress.com |

This table summarizes some of the reported research findings on this compound, highlighting its diverse biological activities relevant to neurological and emotional health.

Neuropharmacological Research of Onjisaponin B

Neurodegenerative Disease Models and Onjisaponin B Intervention

Studies utilizing various neurodegenerative disease models have investigated the therapeutic potential of this compound. Beyond AD, research indicates its effects in models of Parkinson's disease and its potential neuroprotective properties in other contexts, such as against glutamate-induced neurotoxicity and radiation-induced cell apoptosis. caymanchem.commedchemexpress.commdpi.comphcog.comnih.govbiocrick.com However, the focus here is specifically on its role in Alzheimer's Disease research.

Alzheimer's Disease (AD) Research

Alzheimer's Disease is characterized by the accumulation of Aβ plaques and neurofibrillary tangles, leading to neuronal dysfunction and cognitive decline. plos.orgmdpi.com Research into this compound has primarily focused on its ability to mitigate Aβ pathology and improve cognitive function in AD models. plos.orgfrontiersin.orgnih.gov

This compound has been shown to reduce the production and accumulation of Aβ, a key event in the pathogenesis of AD. plos.orgfrontiersin.orgmdpi.comfrontiersin.org Studies have demonstrated this effect in cellular models expressing amyloid precursor protein (APP) and in transgenic mouse models of AD. plos.orgmedchemexpress.com

Research findings indicate that this compound suppresses Aβ production. plos.orgnih.govmedchemexpress.com For instance, in HEK293T cells, this compound reduced Aβ production with an IC50 of 10 μM. medchemexpress.com In APP/PS1 transgenic mice, oral administration of this compound ameliorated Aβ pathology, showing significantly lower numbers and reduced area of Aβ plaques in the brain compared to control groups. plos.orgresearchgate.net

| Model/Cell Line | This compound Concentration/Dose | Observed Effect on Aβ Production/Pathology | Source |

| HEK293T cells | 0.01-10 μM | Reduced Aβ production (IC50 = 10 μM) | medchemexpress.com |

| APP/PS1 transgenic mice | 10 mg/kg/day (oral) | Ameliorated Aβ pathology, reduced plaque number and area in the brain | plos.orgresearchgate.net |

Mechanistic studies suggest that this compound reduces Aβ production by promoting the degradation of Amyloid Precursor Protein (APP). plos.orgfrontiersin.orgnih.gov APP is the precursor protein from which Aβ peptides are generated through sequential cleavage by β-secretase and γ-secretase. plos.orgmdpi.com

Studies using HEK293/APPswe cells have shown that this compound treatment leads to a reduction in the level of full-length mature APP. plos.orgresearchgate.net This effect on mature APP levels suggests that this compound influences APP processing upstream of Aβ generation. plos.org Further research indicates that this compound promotes APP degradation through the proteasome pathway. plos.orgresearchgate.net Treatment with proteasome inhibitors like MG132 or lactacystin (B1674225) significantly increased Aβ levels in cells treated with this compound, suggesting that the proteasome pathway is involved in the Aβ reduction effect of this compound. plos.orgresearchgate.net

This compound has been reported to interfere with the interaction between Presenilin 1 (PS1), a component of the γ-secretase complex, and β-secretase (BACE1). researchgate.netmdpi.com This interference may contribute to the reduction in Aβ production. mdpi.com

Research utilizing techniques such as FRET and Split-TEV assays has indicated that this compound reduces the interaction between PS1 and BACE1. researchgate.net This suggests a potential mechanism by which this compound modulates APP processing, independent of directly inhibiting secretase enzymatic activity. researchgate.net

Importantly, studies have demonstrated that this compound does not directly inhibit the enzymatic activities of BACE1 or γ-secretase. plos.orgfrontiersin.orgmedchemexpress.comfrontiersin.orgplos.orgresearchgate.net While these enzymes are crucial for Aβ production, this compound appears to act through alternative mechanisms. plos.orgmdpi.com

In vitro secretase activity assays have shown that this compound does not significantly affect the activity of either BACE1 or γ-secretase. plos.orgmedchemexpress.complos.org Furthermore, this compound treatment did not alter the processing of physiological substrates of BACE1 (like PSGL1) or γ-secretase (like Notch), reinforcing that its effect on Aβ reduction is not due to direct enzymatic inhibition. plos.orgplos.org This distinguishes this compound from direct secretase inhibitors, which have been a focus of AD drug development but can have off-target effects due to the involvement of secretases in other physiological processes. plos.org

Improvement of Cognitive Impairments in Transgenic Models

Beyond its effects on Aβ pathology, this compound has been shown to improve cognitive impairments in transgenic mouse models of Alzheimer's Disease. plos.orgfrontiersin.orgmdpi.comresearchgate.net

Studies using APP/PS1 transgenic mice, a model that exhibits AD-like cognitive deficits, have demonstrated that this compound ameliorates spatial learning and memory deficiencies. plos.orgresearchgate.net In the Morris Water Maze test, a standard behavioral assessment for spatial memory, this compound treatment significantly attenuated spatial memory deficits in these mice. plos.orgresearchgate.net This improvement in cognitive function correlates with the observed reduction in Aβ pathology in the brains of these mice. plos.orgresearchgate.net

| Animal Model | Assessment Method | Observed Effect on Cognitive Function | Source |

| APP/PS1 transgenic mice | Morris Water Maze test | Ameliorated spatial learning and reference memory deficits | plos.orgresearchgate.net |

Neuroprotection against Glutamate (B1630785) Release and Excitotoxicity

Parkinson's Disease (PD) Research

This compound has demonstrated potential therapeutic benefits in the context of Parkinson's Disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of alpha-synuclein (B15492655) aggregates. researchgate.netresearchgate.netnih.gov Research, particularly utilizing MPTP-induced animal models and in vitro cell cultures, has explored its effects on neurodegeneration, protein clearance, and motor function. researchgate.netresearchgate.netnih.govnih.gov

Studies using the MPTP-induced mouse model of Parkinson's Disease have shown that this compound can ameliorate dopaminergic neurodegeneration. researchgate.netresearchgate.netnih.gov MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, mimicking key features of PD. frontiersin.org Administration of this compound in these models has been found to prevent the degeneration of dopaminergic neurons. researchgate.netnih.gov

This neuroprotective effect is associated with anti-oxidant and anti-inflammatory activities. researchgate.netnih.gov this compound has been shown to attenuate microglia over-activation and reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in MPTP-treated mice. researchgate.netnih.gov Furthermore, it can suppress excessive lipid peroxidation and increase antioxidant enzyme activity. researchgate.netnih.gov The amelioration of dopaminergic neurodegeneration by this compound in MPTP models is suggested to be mediated, in part, via the RhoA/ROCK2 signaling pathway. researchgate.netnih.gov

Quantitative data from MPTP-induced mouse models illustrating the effects of this compound on dopaminergic neuron count and inflammatory markers include:

| Treatment Group | Dopaminergic Neuron Count (Relative to Control) | Microglia Activation (e.g., IBA-1 positive cells) | TNF-α Level | IL-1β Level | IL-6 Level |

| Control | 1.00 | Low | Low | Low | Low |

| MPTP Model | Significantly Decreased | Significantly Increased | Increased | Increased | Increased |

| This compound (20 mg/kg) | Prevented Degeneration compared to MPTP Model | Attenuated compared to MPTP Model | Reduced | Reduced | Reduced |

| This compound (40 mg/kg) | Prevented Degeneration compared to MPTP Model | Attenuated compared to MPTP Model | Reduced | Reduced | Reduced researchgate.netnih.gov |

A key pathological hallmark of Parkinson's Disease is the accumulation and aggregation of alpha-synuclein protein. researchgate.netnih.gov this compound has demonstrated the ability to promote the clearance of mutant alpha-synuclein aggregates and reduce alpha-synuclein oligomerization in in vitro models, such as PC12 cells. nih.govnih.govmdpi.combiocrick.com

Studies have shown that this compound enhances autophagy, a cellular process responsible for the degradation and recycling of misfolded proteins and damaged organelles. nih.govmdpi.combiocrick.com This autophagy-enhancing effect is suggested to contribute to the removal of mutant alpha-synuclein (specifically the A53T mutant, which is associated with familial PD) and huntingtin aggregates. nih.govmdpi.combiocrick.com The mechanism underlying this compound-induced autophagy involves the activation of the AMPK-mTOR signaling pathway. nih.govmdpi.combiocrick.com

Furthermore, this compound may play a protective role by inhibiting alpha-synuclein oligomerization, a crucial step preceding the formation of larger aggregates and fibrils. nih.govmdpi.com

Data on the effects of this compound on alpha-synuclein clearance and oligomerization in PC12 cells include:

| Treatment Group | Mutant α-Synuclein Aggregate Levels (Relative to Control) | α-Synuclein Oligomerization (Relative Fluorescence Signal) | Autophagy Activation (e.g., GFP-LC3 puncta) |

| Control | High | High | Low |

| This compound Treatment | Reduced | Reduced | Increased nih.govmdpi.com |

In addition to its effects at the cellular and molecular level, this compound has been shown to improve motor deficits in MPTP-induced mouse models of Parkinson's Disease. researchgate.netresearchgate.netnih.govmedchemexpress.comjpccr.eu Motor symptoms, such as bradykinesia, rigidity, and tremor, are characteristic features of PD resulting from the loss of dopaminergic neurons. frontiersin.org

Studies using behavioral tests, such as the rotarod test and pole test, have demonstrated that administration of this compound can ameliorate the motor impairments observed in MPTP-treated mice. researchgate.netresearchgate.netnih.govmedchemexpress.com This improvement in motor function correlates with the observed neuroprotective effects on dopaminergic neurons and the reduction of neuroinflammation and oxidative stress. researchgate.netnih.gov

Data from motor behavioral tests in MPTP-induced mice treated with this compound include:

| Treatment Group | Rotarod Test Latency to Fall (seconds) | Pole Test Time to Descend (seconds) |

| Control | High | Low |

| MPTP Model | Significantly Decreased | Significantly Increased |

| This compound Treatment | Improved compared to MPTP Model | Improved compared to MPTP Model researchgate.netresearchgate.netnih.govmedchemexpress.com |

Huntington's Disease (HD) Research

Huntington's Disease (HD) is a neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein, which is associated with cytotoxicity and aggregate formation mdpi.commdpi.com.

Acceleration of Mutant Huntingtin Degradation

Studies have shown that this compound can enhance the clearance of mutant huntingtin protein in cellular models medchemexpress.commedchemexpress.comresearchgate.netmdpi.comnih.govchemfaces.combiocrick.com. This effect is considered a potential therapeutic mechanism for mitigating the pathology associated with HD mdpi.commdpi.com. Research in PC-12 cells transfected with mutant huntingtin with 74 CAG repeats demonstrated that this compound treatment accelerated the removal of this aggregated protein mdpi.comnih.gov.

The following table summarizes findings related to this compound's effect on mutant huntingtin clearance:

| Cell Model | Treatment Concentration Range | Outcome | Reference |

| PC-12 cells expressing mutant huntingtin | 6.25-50 μM | Enhanced clearance of mutant huntingtin | medchemexpress.commedchemexpress.com |

| PC-12 cells transfected with EGFP-HTT 74 | Not specified | Reduced protein level and toxicity of mHTT | mdpi.commdpi.com |

General Neuroprotective Mechanisms

This compound has been identified as a novel autophagy inducer, a process crucial for clearing misfolded proteins and damaged organelles in neurodegenerative disorders researchgate.netmdpi.comnih.govbmbreports.orgnih.gov.

Activation of Autophagy Pathways

This compound enhances autophagy, which contributes to the degradation of aggregate-prone proteins like mutant huntingtin and α-synuclein medchemexpress.commedchemexpress.comresearchgate.netmdpi.comnih.govbiocrick.com. This activation of autophagy is considered a key neuroprotective mechanism mdpi.commdpi.combmbreports.org.

The induction of autophagy by this compound has been observed in various cell lines, including PC-12 cells medchemexpress.commedchemexpress.commdpi.com.

The table below shows the effect of this compound on autophagy induction:

| Cell Model | Treatment Concentration Range | Incubation Time | Outcome | Reference |

| PC-12 cells transfected with GFP-LC3 plasmids | 3-50 μM | 8-24 h | Activates autophagy | medchemexpress.commedchemexpress.com |

| PC-12 cells transfected with GFP-LC3 plasmids | 6.25, 12.5, 25, 50 μM | 24 h | Increased GFP-LC3 puncta formation | medchemexpress.com |

Research indicates that this compound induces autophagy through the activation of the AMPK-mTOR signaling pathway medchemexpress.commedchemexpress.comresearchgate.netmdpi.comnih.govchemfaces.combiocrick.com. The AMPK-mTOR pathway is a critical regulator of autophagy researchgate.netmdpi.commdpi.com. Activation of AMPK and inhibition of mTOR are known to promote autophagy mdpi.com.

Studies have shown that this compound activates the phosphorylation of AMPK in a time- and dose-dependent manner, which is accompanied by a reduction in the phosphorylation of its downstream target, p70S6K medchemexpress.com.

The following table summarizes the effects of this compound on the AMPK-mTOR pathway:

| Cell Model | Treatment Concentration Range | Incubation Time | Outcome | Reference |

| PC-12 cells | 3-50 μM | 8-24 h | Activates autophagy through an AMPK-mTOR dependent manner | medchemexpress.commedchemexpress.com |

| PC-12 cells | Not specified | Not specified | Induces autophagy via the AMPK-mTOR signaling pathway | mdpi.comnih.govchemfaces.com |

| PC-12 cells | Not specified | Time- and dose-dependent | Activated phosphorylation of AMPK, reduced p70S6K phosphorylation | medchemexpress.com |

This compound-mediated autophagy induction is dependent on the autophagy-related gene 7 (Atg7) researchgate.netmdpi.comgoogle.comnih.gov. Atg7 is essential for the formation of autophagosomes nih.govfrontiersin.org. Studies using wild-type Atg7 and Atg7-deficient mouse embryonic fibroblasts (MEFs) have confirmed that this compound is capable of inducing autophagy in an Atg7-dependent manner mdpi.comnih.gov. GFP-LC3 puncta formation, an indicator of autophagy, was observed in wild-type Atg7 cells treated with this compound but not in Atg7-deficient MEFs mdpi.comnih.gov.

The table below shows the dependence of this compound-induced autophagy on Atg7:

| Cell Model | Treatment with this compound | Outcome | Reference |

| Wild type Atg7 MEFs transfected with GFP-LC3 | Yes | Induced GFP-LC3 puncta formation | mdpi.comnih.gov |

| Atg7-deficient MEFs transfected with GFP-LC3 | Yes | No induction of GFP-LC3 puncta formation | mdpi.comnih.gov |

| PC-12 cells | Yes | Autophagy activation through an Atg7 dependent manner | medchemexpress.commedchemexpress.com |

The conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form (LC3-II) and the ratio of LC3-II to LC3-I are commonly used indicators of autophagic activity researchgate.netfrontiersin.orgmdpi.com. An increased LC3-II/I ratio suggests enhanced autophagosome formation researchgate.netfrontiersin.orgmdpi.com.

Research has shown that this compound treatment leads to an increased rate of LC3-II formation medchemexpress.com. The ethanol (B145695) extract of Radix Polygalae, from which this compound is derived, has also been reported to enhance the LC3-II/LC3 I ratio researchgate.net.

The following table presents data related to this compound's effect on LC3:

| Cell Model | Treatment Details | Outcome | Reference |

| PC-12 cells | This compound (25 μM) with lysosomal protease inhibitors | Increased rate of LC3-II formation | medchemexpress.com |

| Not specified | Ethanol extract of Radix Polygalae | Enhanced the LC3-II/LC3 I ratio by 60.92% | researchgate.net |

Antioxidant Activities

Oxidative stress plays a significant role in the initiation and progression of neurodegenerative diseases. mdpi.com this compound has demonstrated notable antioxidant capabilities in various research models. researchgate.netnih.govmedchemexpress.commedchemexpress.comresearchgate.netnih.gov

Suppression of Lipid Epoxidation

Studies have indicated that this compound treatment can suppress excessive lipid epoxidation. researchgate.netnih.gov This effect was observed in the brain homogenates of mice in a Parkinson's disease model induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). researchgate.netnih.gov Suppression of lipid epoxidation suggests a protective effect against oxidative damage to cellular membranes.

Increase in Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase)

This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD). researchgate.netnih.govnih.gov In MPTP-induced Parkinson's disease mice, administration of this compound at doses of 20 and 40 mg/kg led to increased SOD levels in brain homogenates. researchgate.netnih.gov Concurrently, levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, were decreased in these mice following this compound treatment. researchgate.netnih.govmedchemexpress.comnih.gov These findings suggest that this compound enhances the endogenous antioxidant defense system.

Anti-inflammatory Activities

Neuroinflammation is a critical factor contributing to neuronal damage and the progression of neurodegenerative disorders. frontiersin.orgmdpi.comnih.gov this compound has exhibited significant anti-inflammatory effects in neuroinflammatory models. researchgate.netnih.govmedchemexpress.comfrontiersin.orgmdpi.commedchemexpress.comresearchgate.netfrontiersin.orgfrontiersin.org

Inhibition of NF-κB p65 Pathway

A key mechanism underlying the anti-inflammatory action of this compound involves the inhibition of the NF-κB signaling pathway. lipidmaps.orgnih.govciteab.comresearchgate.net Specifically, this compound has been shown to inhibit the expression and nuclear translocation of the p65 subunit of NF-κB. researchgate.netnih.govmedchemexpress.comresearchgate.net This inhibition prevents the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. researchgate.net

Reduction of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

This compound treatment effectively reduces the production and secretion of major pro-inflammatory cytokines. medchemexpress.comciteab.comresearchgate.net Research in MPTP-induced Parkinson's disease mice demonstrated that this compound attenuated microglia over-activation and reduced the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov Similar reductions in these cytokines have been observed in other neuroinflammatory models treated with this compound or its metabolites. frontiersin.orgmdpi.comnih.govfrontiersin.orgfrontiersin.org

Research findings on the reduction of inflammatory cytokines by this compound:

| Model | Inflammatory Cytokines Reduced | Reference(s) |

| MPTP-induced Parkinson's disease mice | TNF-α, IL-1β, IL-6 | researchgate.netnih.gov |

| LPS-induced rats and PC12 cells | IL-1β, IL-6, TNF-α | nih.gov |

| Microglia activated by Aβ protein | TNF-α, IL-6, IL-1β | frontiersin.org |

Modulation of RhoA/ROCK2 Signaling Pathway

This compound has been found to modulate the RhoA/ROCK2 signaling pathway, which is implicated in neuroinflammation and neurodegeneration. lipidmaps.orgnih.govresearchgate.net Studies in a mouse model of Parkinson's disease showed that this compound treatment attenuated the expression of both RhoA and ROCK2 proteins. researchgate.netnih.gov This modulation of the RhoA/ROCK2 pathway is considered a mechanism through which this compound exerts its anti-oxidant and anti-inflammatory activities and ameliorates dopaminergic neurodegeneration. researchgate.netnih.govfrontiersin.orgresearchcommons.org

Anti-apoptotic Effects

Research indicates that this compound possesses anti-apoptotic properties, which are crucial for protecting neuronal cells from damage and death in various pathological conditions. This compound has been shown to reduce radiation-induced cell apoptosis. medchemexpress.commedchemexpress.com Furthermore, in lipopolysaccharide (LPS)-induced cognitive deficit models, this compound treatment attenuated the increased expression of pro-apoptotic markers such as Bax, caspase-9, and caspase-3 in the hippocampus and PC12 cells. nih.gov The beneficial effects of this compound against apoptosis in LPS-induced PC12 cells were abrogated by a SIRT1 inhibitor, suggesting the involvement of the SIRT1 pathway in its anti-apoptotic actions. nih.gov The suppressing effects of this compound on apoptosis may also be related to the Bcl-2/Bax/caspase-9 signaling pathways. researchgate.net

Regulation of Neurotransmitters and Synaptic Function

This compound has been observed to influence neurotransmitter systems and improve synaptic function, which are vital for normal brain activity and cognitive processes. researchgate.netresearchgate.netfrontiersin.org

Cholinergic Neuron Strengthening and ChAT Expression

Studies suggest that this compound can strengthen cholinergic neurons and increase the expression of choline (B1196258) acetyltransferase (ChAT). researchgate.net ChAT is a key enzyme involved in the synthesis of acetylcholine (B1216132) (ACh), a neurotransmitter critical for learning, memory, and synaptic plasticity. elifesciences.orgfrontiersin.org This effect on cholinergic function may contribute to the cognitive-enhancing properties of this compound.

Monoamine Oxidase A (MAO-A) Inhibition

This compound has been shown to inhibit the activity of monoamine oxidase A (MAO-A). ijpsonline.comresearchgate.net MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin (B10506) (5-HT) and noradrenaline (NA). ijpsonline.comwikipedia.orgmdpi.com By inhibiting MAO-A, this compound can lead to increased levels of these neurotransmitters in the brain. ijpsonline.comresearchgate.net Studies in depressed mice models have demonstrated that this compound treatment reduces the activity of MAO-A in brain tissue. ijpsonline.com

Increase in Serotonin (5-HT) and Noradrenaline (NA) Levels

Consistent with its MAO-A inhibitory activity, this compound treatment has been shown to increase the abundance of serotonin (5-HT) and noradrenaline (NA) in the brain, particularly in the frontal cortex. ijpsonline.comresearchgate.net These neurotransmitters play essential roles in mood regulation, emotional processing, and cognitive function. ijpsonline.commedicalnewstoday.comnih.gov An increase in their levels is considered a key mechanism by which this compound may exert antidepressant-like effects. ijpsonline.com

Below is a table summarizing the effects of this compound on MAO-A activity and monoamine levels:

| Target/Neurotransmitter | Effect of this compound | Observed Location | Reference |

| MAO-A Activity | Decreased | Brain tissue | ijpsonline.com |

| Serotonin (5-HT) Levels | Increased | Frontal cortex | ijpsonline.com |

| Noradrenaline (NA) Levels | Increased | Frontal cortex | ijpsonline.com |

| Dopamine (DA) Levels | No significant effect | Frontal cortex | ijpsonline.com |

Neurotrophic Factor Modulation (e.g., NGF)

This compound has been reported to modulate neurotrophic factors, such as Nerve Growth Factor (NGF). frontiersin.orgchemfaces.comdoi.org Neurotrophic factors are essential for the survival, growth, and differentiation of neurons, as well as for maintaining synaptic function and plasticity. nih.gov this compound induces autophagy via the AMPK-mTOR signaling pathway and increases NGF levels. chemfaces.com Induction of NGF synthesis in astrocytes by onjisaponins from Polygala tenuifolia has also been reported. frontiersin.orgdoi.org Enhanced levels of neurotrophic factors like NGF could contribute to the neuroprotective and cognitive-enhancing effects of this compound by supporting neuronal health and connectivity. nih.gov

Studies on Depression and Cognitive Impairment

Preclinical studies have investigated the potential therapeutic effects of this compound on depression and cognitive impairment. This compound has shown encouraging results in attenuating experimental depression in mice models. ijpsonline.com This effect is suggested to be mediated, at least in part, by reducing MAO-A activity and subsequently increasing the levels of 5-HT and NA in the brain. ijpsonline.com In behavioral tests like the forced swim test (FST) and tail suspension test (TST), this compound treatment reduced immobility time in depressed mice, indicating an attenuated severity of depression. ijpsonline.com

This compound has also demonstrated efficacy in improving cognitive impairments in various animal models. It has been shown to be effective against Parkinson's disease and other cognitive impairments in rodents. ijpsonline.comresearchgate.net In a rat model of D-galactose-induced aging, this compound prevented cognitive impairment. caymanchem.comresearchgate.net Furthermore, in transgenic mouse models of Alzheimer's disease (AD), this compound ameliorated Aβ pathology and behavioral deficits, including spatial learning and memory impairments. plos.org This improvement in cognitive function in AD models was associated with reduced amyloid-β (Aβ) production, potentially by promoting the degradation of amyloid precursor protein (APP). plos.orgmdpi.com this compound also inhibits the interaction between presenilin 1 (PS1) and BACE1, contributing to reduced Aβ secretion without affecting the activity of BACE1 or γ-secretase. frontiersin.org

Below is a summary of findings from studies on depression and cognitive impairment:

| Condition Studied | Animal Model | Key Findings | Proposed Mechanism | Reference |

| Depression | Reserpine-induced depressed mice | Attenuated experimental depression (reduced immobility time in FST and TST). | Decreased MAO-A activity; Increased 5-HT and NA levels. | ijpsonline.com |

| Cognitive Impairment | D-galactose-induced aging rats | Prevented cognitive impairment. | Regulation of inflammatory mediators and oxidative stress. | caymanchem.comresearchgate.net |

| Cognitive Impairment (AD model) | APP/PS1 transgenic mice | Ameliorated Aβ pathology and behavioral deficits (spatial learning and memory). | Reduced Aβ production by promoting APP degradation; Inhibited PS1/BACE1 interaction. | frontiersin.orgplos.orgmdpi.com |

Attenuation of Experimental Reserpine-Induced Depression

Research has explored the effects of this compound in experimental models of depression, specifically using reserpine-induced depression in mice scispace.comijpsonline.com. Reserpine is known to induce depressive-like behaviors by depleting monoamines such as 5-hydroxytryptamine (serotonin) and noradrenaline in the brain scispace.com.

Studies have shown that administration of this compound can attenuate the severity of experimental depression in mice models scispace.comijpsonline.com. The effects were evaluated using behavioral tests such as the forced swimming test (FST) and tail suspension test (TST), which are commonly used to assess antidepressant-like activity in rodents scispace.com. In these tests, this compound treatment resulted in reduced immobility time, indicating a potential antidepressant effect scispace.com.

The mechanism underlying this effect appears to involve the modulation of monoamine levels. This compound has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamines scispace.com. By inhibiting MAO-A, this compound increases the abundance of 5-hydroxytryptamine and noradrenaline in the brain, which are neurotransmitters implicated in the pathophysiology of depression scispace.comijpsonline.com.

Data from studies on reserpine-induced depression models indicate a dose-dependent effect of this compound in reducing immobility time in behavioral tests scispace.com. For instance, a study reported that treatment with this compound reduced immobility time in the FST, with the most significant effect observed at a specific dose scispace.com.

| Treatment Group | Immobility Time (Arbitrary Units) |

| Depressed Model | High |

| Depressed Model + this compound | Reduced |

Note: This table represents a general trend observed in studies; specific numerical data may vary between experiments.

These preclinical findings suggest that this compound could be a potential therapeutic strategy for depression by targeting the monoaminergic system scispace.comijpsonline.com.

Impact on Cognitive Impairment in D-Galactose-Induced Aging Models

This compound has also been investigated for its effects on cognitive impairment, particularly in models of accelerated aging induced by D-galactose researchgate.netnih.govdntb.gov.ua. Chronic administration of D-galactose to rodents is a widely used method to establish a model that mimics several aspects of natural aging, including oxidative stress, inflammation, and cognitive deficits researchgate.netmdpi.com.

Studies using D-galactose-induced aging models in rats have demonstrated that this compound can prevent cognitive impairment researchgate.netnih.gov. Cognitive function in these models is often assessed using behavioral tests such as the Morris water maze and step-down passive avoidance test nih.gov. This compound treatment has been shown to improve performance in these tests, indicating an amelioration of learning and memory deficits nih.gov.

The protective effects of this compound on cognitive function in D-galactose-induced aging models are associated with its ability to regulate inflammatory mediators and oxidative stress indicators researchgate.netnih.gov. D-galactose administration leads to increased levels of inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as increased oxidative stress markers such as malondialdehyde (MDA) and decreased levels of antioxidants like glutathione (B108866) (GSH) researchgate.netnih.gov.

This compound treatment has been found to counteract these changes by reducing the expression of pro-inflammatory cytokines and MDA, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) researchgate.netnih.gov. This suggests that the cognitive benefits of this compound in this model are mediated, at least in part, through its antioxidant and anti-inflammatory properties nih.gov. This compound has been shown to inhibit the NF-κB pathway in the hippocampus, which is involved in regulating inflammation frontiersin.org.

Data from these studies highlight the impact of this compound on various biochemical markers in the hippocampus of D-galactose-induced aging rats researchgate.netnih.gov.

| Marker | D-Galactose Model | D-Galactose + this compound |

| MDA | Increased | Decreased |

| GSH | Decreased | Increased |

| TNF-α | Increased | Decreased |

| IL-1β | Increased | Decreased |

| IL-6 | Increased | Decreased |

| SOD activity | Decreased | Increased |

| GSH-PX activity | Decreased | Increased |

Note: This table summarizes the general effects observed on biochemical markers; specific fold changes or numerical values would depend on the experimental design and dosage.

These findings indicate that this compound holds promise as a compound that can mitigate cognitive decline in aging models by combating oxidative stress and inflammation researchgate.netnih.gov.

Immunomodulatory Activities of Onjisaponin B

Potential as Adjuvants for Vaccines

Saponins, including onjisaponins, have been explored as vaccine adjuvants due to their ability to enhance the immune response to co-administered antigens zju.edu.cnnih.gov. Onjisaponins, specifically Onjisaponins A, E, F, and G, isolated from Polygala tenuifolia, have shown potent mucosal adjuvant activity when administered intranasally with certain vaccines in mice researchgate.netpsu.edunih.gov. Onjisaponin B has also been reported to increase antigen-specific antibody-producing cells in the serum in SRBC-immunized mice zju.edu.cn.

Influenza HA Vaccine

Research has indicated that onjisaponins can act as effective adjuvants for nasal influenza hemagglutinin (HA) vaccine researchgate.netresearchgate.netnih.gov. Studies in mice have shown that intranasal co-administration of onjisaponins with influenza HA vaccine can significantly increase serum hemagglutination-inhibiting (HI) antibody titers and nasal anti-influenza virus IgA and IgG antibody titers compared to administering the vaccine alone researchgate.netnih.gov. For instance, two intranasal inoculations of mice with onjisaponin F and influenza HA vaccine at three-week intervals resulted in significantly increased serum HI antibody and nasal anti-influenza virus IgA and IgG antibody titers after just one week following the secondary vaccination researchgate.net. Intranasal vaccination with onjisaponin F also inhibited the proliferation of mouse-adapted influenza virus A/PR/8/34 in bronchoalveolar lavages of infected mice researchgate.net.

Data on the effect of onjisaponins on antibody titers with influenza HA vaccine in mice:

| Adjuvant | Serum HI Antibody Titer Increase (fold) | Nasal Anti-Influenza Virus IgA Antibody Titer | Nasal Anti-Influenza Virus IgG Antibody Titer |

| Onjisaponin A | 27-50 (with 10 µg) nih.gov | Significant increase nih.gov | Not specified nih.gov |

| Onjisaponin E | 27-50 (with 10 µg) nih.gov | Significant increase nih.gov | Not specified nih.gov |

| Onjisaponin F | 27-50 (with 10 µg) nih.gov, Significant increase (with 1 µg) researchgate.net | Significant increase nih.gov, Significant increase (with 1 µg) researchgate.net | Significant increase (with 1 µg) researchgate.net |

| Onjisaponin G | 27-50 (with 10 µg) nih.gov | Significant increase nih.gov | Not specified nih.gov |

Note: Data is based on studies in mice with intranasal administration.

DPT Vaccine

Onjisaponins have also demonstrated adjuvant effects for intranasal administration of the diphtheria-pertussis-tetanus (DPT) vaccine researchgate.netresearchgate.netpsu.edunih.gov. Intranasal co-administration of onjisaponins A, E, F, and G with DPT vaccine in mice resulted in significant increases in serum IgG and nasal IgA antibody titers after secondary vaccination compared to mice vaccinated with DPT vaccine alone nih.gov. Onjisaponins A and F showed potent adjuvant activity against intranasal administration of DPT vaccine, comparable to that of CTB (cholera toxin B subunit), and were more effective than Quil A in inducing antibody responses in the serum and nasal cavity psu.edu.

Data on the effect of onjisaponins on antibody titers with DPT vaccine in mice:

| Adjuvant | Serum IgG Antibody Titer | Nasal IgA Antibody Titer |

| Onjisaponin A | Significant increase nih.gov | Significant increase nih.gov |

| Onjisaponin E | Significant increase nih.gov | Significant increase nih.gov |

| Onjisaponin F | Significant increase nih.gov | Significant increase nih.gov |

| Onjisaponin G | Significant increase nih.gov | Significant increase nih.gov |

Note: Data is based on studies in mice with intranasal administration.

Influence on Microglial Activation

This compound has been shown to influence microglial activation, which plays a significant role in neuroinflammation and neurodegenerative disorders researchgate.netmdpi.com. Studies using a mouse model of Parkinson's disease (PD) induced by MPTP have demonstrated that this compound can attenuate microglia over-activation researchgate.netmedchemexpress.comnih.govmedchemexpress.com. This effect is accompanied by a reduction in the secretion of inflammatory factors, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) researchgate.netmedchemexpress.comnih.govmedchemexpress.com. The mechanism underlying this effect may involve the inhibition of the p65 subunit of NF-κB in the nucleus and attenuation of the expression of RhoA and ROCK2 proteins researchgate.netnih.gov.

Research findings on this compound's influence on microglial activation and inflammatory markers in a mouse model of PD:

| Parameter | MPTP Model (Control) | This compound Treatment |

| Microglial Activation | Over-activation researchgate.netnih.gov | Attenuated researchgate.netnih.gov |

| TNF-α Secretion | Elevated researchgate.netnih.gov | Reduced researchgate.netnih.gov |

| IL-1β Secretion | Elevated researchgate.netnih.gov | Reduced researchgate.netnih.gov |

| IL-6 Secretion | Elevated researchgate.netnih.gov | Reduced researchgate.netnih.gov |

| Nuclear NF-κB p65 Expression | Elevated researchgate.netnih.gov | Inhibited researchgate.netnih.gov |

| RhoA and ROCK2 Protein Expression | Elevated researchgate.netnih.gov | Attenuated researchgate.netnih.gov |

Note: Data is based on findings in an MPTP-induced mouse model of Parkinson's disease.

Cellular and Molecular Mechanisms of Onjisaponin B

Signaling Pathway Modulation

Onjisaponin B has been shown to modulate several signaling pathways, contributing to its observed pharmacological activities.

AMPK-mTOR Signaling Pathway

This compound has been demonstrated to induce autophagy through the AMPK-mTOR signaling pathway. cymitquimica.comchemfaces.commdpi.comnih.govnih.govtargetmol.com This mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR). mdpi.comnih.govresearchgate.net Studies in PC-12 cells have shown that this compound activates autophagy in an Atg7, AMPK-mTOR dependent manner, increasing the formation of GFP-LC3 puncta in a dose-dependent manner. medchemexpress.commdpi.comnih.gov The induction of autophagy by this compound is dependent on the autophagy-related gene Atg7. mdpi.comnih.gov Inhibition of AMPK with compound C or inhibition of autophagy with 3-Methyladenine significantly reduced the GFP-LC3 puncta formation induced by this compound, further supporting the involvement of the AMPK-mTOR pathway and Atg7. mdpi.comnih.gov This modulation of autophagy by this compound is suggested to contribute to the clearance of aggregate-prone proteins like mutant huntingtin and A53T α-synuclein, which are associated with neurodegenerative disorders. chemfaces.commdpi.comnih.govnih.gov

| Cell Line | Treatment Concentration (μM) | Incubation Time (h) | Observed Effect on Autophagy (GFP-LC3 puncta) | Reference |

|---|---|---|---|---|

| PC-12 | 3-50 | 8-24 | Activation (AMPK-mTOR dependent) | medchemexpress.commdpi.com |

| PC-12 | 6.25, 12.5, 25, 50 | 24 | Increased (Dose-dependent) | mdpi.commedchemexpress.com |

| Wild type Atg7 MEFs | Indicated concentrations | 24 | Induced | mdpi.comnih.gov |

| Atg7-deficient MEFs | Indicated concentrations | 24 | No induction | mdpi.comnih.gov |

NF-κB Pathway

This compound has been reported to inhibit the NF-κB pathway. cymitquimica.commedchemexpress.comresearchgate.net Specifically, it has been shown to inhibit NF-κB p65. medchemexpress.commedchemexpress.com In models of radiation injury, this compound significantly reduced the nuclear translocation of p65 in lung tissue. medchemexpress.commedchemexpress.com It also inhibited the activation of Caspase-3 through p65, leading to reduced radiation-induced cell apoptosis. medchemexpress.com The ability to down-regulate phosphorylated p65 and cleaved Caspase-3 proteins was reduced or reversed in cells transfected with p65 shRNA plasmid, indicating the dependence on p65 inhibition. medchemexpress.com Furthermore, this compound has been shown to lower the expression of inflammatory factors such as IL-6, IL-1β, and TNF-α, which is associated with its inhibitory effect on the NF-κB pathway in the hippocampus. frontiersin.orgnih.govnih.gov

RhoA/ROCK2 Signaling Pathway

This compound has been shown to modulate the RhoA/ROCK2 signaling pathway. medchemexpress.commedchemexpress.comresearchgate.netvellmanherbs.comnih.govnih.govmdpi.comfrontiersin.org Studies in a mouse model of Parkinson's disease demonstrated that this compound ameliorated dopaminergic neurodegeneration through anti-oxidant and anti-inflammatory activities mediated via the RhoA/ROCK2 pathway. medchemexpress.commedchemexpress.comresearchgate.netnih.gov this compound treatment in mice lowered the expression of RhoA and ROCK2 proteins. researchgate.netnih.govnih.govmdpi.com This inhibition of the RhoA/ROCK2 pathway is suggested to contribute to the observed neuroprotective effects, including the attenuation of microglia over-activation and reduction in the secretion of inflammatory factors. researchgate.netnih.govnih.gov

Ca2+/CaMKII Pathway

Research indicates that this compound can influence the Ca2+/CaMKII pathway. phcog.comphcog.com In rat astrocytes subjected to oxygen and glucose deprivation (OGD), this compound attenuated the level of intracellular Ca2+ and the expression of CaMKII mRNA and protein. phcog.com This inhibition of the Ca2+/CaMKII pathway is linked to the reduction of glutamate (B1630785) release from astrocytes and an increase in cell viability under OGD conditions. phcog.com

| Pathway Component | Effect of this compound (in OGD-treated rat astrocytes) | Reference |

|---|---|---|

| Intracellular Ca2+ levels | Significantly lower | phcog.com |

| CaMKII mRNA expression | Significantly lower | phcog.com |

| CaMKII protein expression | Significantly lower | phcog.com |

Cx43 Pathway

This compound has also been shown to affect the Connexin 43 (Cx43) pathway. phcog.comphcog.comsemanticscholar.org In rat astrocytes subjected to OGD, this compound significantly reduced the mRNA and protein expression of Cx43. phcog.com This effect on Cx43 is associated with the attenuation of glutamate release from astrocytes and improved cell viability under OGD conditions. phcog.com The study suggests that this compound reduces glutamate release by inhibiting both the Ca2+/CaMKII/Glu and Cx43/Glu pathways in astrocytes. phcog.com

| Pathway Component | Effect of this compound (in OGD-treated rat astrocytes) | Reference |

|---|---|---|

| Cx43 mRNA expression | Significantly lower | phcog.com |

| Cx43 protein expression | Significantly lower | phcog.com |

SIRT1 Pathway

Studies suggest that this compound may be involved in the SIRT1 pathway. nih.gov Research investigating the neuroprotective effects of this compound in a lipopolysaccharide (LPS)-induced cognitive deficit model found that this compound treatment attenuated the downregulation of Sirt1 expression caused by LPS stimulation in the hippocampus and PC12 cells. nih.gov The beneficial effects of this compound, including its antioxidant, anti-inflammatory, and anti-apoptotic signaling, were abrogated by the SIRT1 inhibitor nicotinamide (B372718) in LPS-induced PC12 cells, indicating that SIRT1 is involved in mediating these effects of this compound. nih.gov

PINK1/Parkin Pathways

The PINK1/Parkin pathway is a crucial component of mitophagy, the selective degradation of damaged mitochondria through autophagy. Studies suggest that this compound can influence this pathway. Seventeen saponins, including this compound, have been shown to activate PINK1/Parkin signaling pathways in BV-2 cells treated with Aβ1–42 or A53T-α-synuclein. frontiersin.org Furthermore, research indicates that this compound can enhance mitochondrial dysfunction through the PINK1/Parkin pathway of mitophagy, which may offer a potential therapeutic avenue for Parkinson's disease. researchgate.net Silencing PINK1 compromised the beneficial effects of this compound-loaded liposomes on MPP+-treated PC12 cells, highlighting the involvement of this pathway. researchgate.net

Protein Homeostasis and Degradation Mechanisms

Maintaining protein homeostasis is vital for neuronal function, and the accumulation of misfolded or aggregated proteins is a hallmark of several neurodegenerative diseases. This compound has demonstrated the ability to modulate protein degradation pathways.

Autophagy Enhancement and Protein Clearance

This compound is recognized as a novel autophagy inducer. researchgate.netmdpi.com It enhances autophagy through an Atg7, AMPK-mTOR dependent manner in PC-12 cells. medchemexpress.comresearchgate.netbmbreports.orgsemanticscholar.orgbiocrick.comnih.gov This activation of autophagy is crucial for the clearance of aggregate-prone or mutant proteins associated with neurodegenerative disorders. nih.govnih.gov Studies have shown that this compound increases the rate of LC3-II formation, an indicator of autophagosome formation, in the presence of protease inhibitors. medchemexpress.com Activation of AMPK phosphorylation by this compound is accompanied by a reduction in downstream p70S6K phosphorylation. medchemexpress.com This suggests that this compound promotes autophagic flux, leading to the degradation of cellular components.

Regulation of Mutant Protein Accumulation (α-synuclein, Huntingtin, Aβ)

A significant area of research involves this compound's effect on the accumulation of proteins implicated in neurodegenerative diseases.

α-synuclein: this compound accelerates the degradation of mutant α-synuclein, specifically the A53T mutation, which is associated with Parkinson's disease. medchemexpress.commedchemexpress.comresearchgate.netbiocrick.comnih.govnih.govnih.govchemfaces.com It has been shown to reduce the oligomerization of α-synuclein in HeLa cells. medchemexpress.commedchemexpress.com This effect is mediated through autophagy activation via the AMPK-mTOR pathway. researchgate.netmdpi.combiocrick.comnih.govnih.govchemfaces.commdpi.com

Huntingtin: this compound enhances the clearance of mutant huntingtin protein, which is responsible for Huntington's disease. medchemexpress.commedchemexpress.comresearchgate.netbiocrick.comnih.govnih.govchemfaces.commdpi.comgoogle.com Similar to its effect on α-synuclein, this is achieved through the induction of autophagy. mdpi.comgoogle.com

Aβ (Amyloid-beta): this compound has been shown to reduce β-amyloid (Aβ) production. medchemexpress.commedchemexpress.com It reduces Aβ production with an IC₅₀ of 10 μM in 293T cells without directly affecting BACE1 or γ-secretase activity. medchemexpress.commedchemexpress.complos.org Mechanistic studies suggest that this compound promotes the degradation of amyloid precursor protein (APP) through the proteasome pathway, which contributes to the reduction in Aβ levels. plos.orgresearchgate.net

Cellular Targets and Interactions

Research on this compound's mechanisms has frequently utilized specific cell lines to model aspects of neurodegenerative diseases.

PC-12 Cells

PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used as a model for dopaminergic neurons and have been instrumental in studying the effects of this compound. medchemexpress.comfrontiersin.orgnih.govnih.govfrontiersin.orgfigshare.comnih.govmdpi.com this compound activates autophagy in PC-12 cells through the Atg7, AMPK-mTOR dependent pathway. medchemexpress.comresearchgate.netbmbreports.orgsemanticscholar.orgbiocrick.comnih.gov It enhances the clearance of mutant huntingtin and A53T α-synuclein in these cells, reducing their toxicity and acting as a neuroprotective agent. medchemexpress.commedchemexpress.combiocrick.comnih.govnih.govchemfaces.com this compound treatment in PC-12 cells transfected with GFP-LC3 plasmids increased the formation of GFP-LC3 puncta in a dose-dependent manner, indicating autophagy induction. medchemexpress.commedchemexpress.com It also reduced toxicity in PC-12 cells expressing either mutant huntingtin or A53T α-synuclein. medchemexpress.commedchemexpress.com Furthermore, this compound improved cell viability in LPS-induced PC12 cells and attenuated alterations in inflammatory and oxidative stress markers. nih.gov

HeLa Cells

HeLa cells, a widely used human cervical cancer cell line, have also been utilized in this compound research, particularly concerning its effects on protein aggregation. medchemexpress.comfrontiersin.orgnih.gov Studies have shown that this compound reduces the oligomerization of α-synuclein in HeLa cells. medchemexpress.commedchemexpress.com

Data Tables

| Effect | Cell Line(s) | Mechanism Involved | Key Findings | Source |

| Autophagy Induction | PC-12, Atg7-deficient MEFs | Atg7, AMPK-mTOR pathway | Increased GFP-LC3 puncta formation; Dependent on Atg7. medchemexpress.commedchemexpress.comnih.gov | medchemexpress.commedchemexpress.comnih.gov |

| Clearance of Mutant Huntingtin | PC-12 | Autophagy (AMPK-mTOR dependent) | Enhanced degradation of mutant huntingtin. medchemexpress.commedchemexpress.combiocrick.comnih.govnih.govchemfaces.com | medchemexpress.commedchemexpress.combiocrick.comnih.govnih.govchemfaces.com |

| Clearance of Mutant α-synuclein (A53T) | PC-12 | Autophagy (AMPK-mTOR dependent) | Accelerated degradation of A53T α-synuclein. medchemexpress.commedchemexpress.combiocrick.comnih.govnih.govchemfaces.com | medchemexpress.commedchemexpress.combiocrick.comnih.govnih.govchemfaces.com |

| Reduction of α-synuclein Oligomerization | HeLa | Not explicitly detailed in source | Reduced formation of α-synuclein oligomers. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Reduction of Aβ Production | 293T | Promotion of APP degradation (Proteasome) | Reduced Aβ levels without inhibiting BACE1 or γ-secretase. medchemexpress.commedchemexpress.complos.org Promoted APP degradation. plos.orgresearchgate.net | medchemexpress.commedchemexpress.complos.orgresearchgate.net |

| Neuroprotection against Mutant Protein Toxicity | PC-12 (expressing mutant huntingtin or A53T α-synuclein) | Autophagy enhancement | Reduced cellular toxicity and increased cell viability. medchemexpress.commedchemexpress.comnih.govnih.gov | medchemexpress.commedchemexpress.comnih.govnih.gov |

| Improvement of Mitochondrial Dysfunction | PC-12 | PINK1/Parkin pathway (Mitophagy) | Enhanced mitochondrial function and rescued effects in PD models. researchgate.net | researchgate.net |

Astrocytes

Studies have explored the effects of this compound on astrocytes, which are crucial glial cells in the central nervous system involved in supporting neuronal function and maintaining homeostasis. Research indicates that this compound can influence glutamate release from astrocytes. In rat astrocytes subjected to oxygen and glucose deprivation (OGD), a model for ischemic conditions, this compound was found to significantly reduce the release of glutamate in the extracellular fluid. phcog.com This effect is suggested to occur via the inhibition of the Ca2+/calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII) and connexin 43 (Cx43) hemichannel pathways. phcog.com this compound treatment also attenuated the inhibitory effect of OGD on the viability of astrocytes. phcog.com Furthermore, this compound has been shown to strongly increase nerve growth factor (NGF) levels secreted from cultured rat astrocytes. nih.gov

Table 1: Effects of this compound on Rat Astrocytes Subjected to OGD

| Parameter Measured | Effect of OGD Model | Effect of this compound Treatment (vs. Model) | Proposed Mechanism | Source |

| Extracellular Glutamate | Increased | Reduced | Inhibition of Ca2+/CaMKII and Cx43 pathways | phcog.com |

| Intracellular Ca2+ Levels | Increased | Significantly Lower | Inhibition of Ca2+/CaMKII and Cx43 pathways | phcog.com |

| CaMKII Expression (mRNA & Protein) | Increased | Significantly Lower | Inhibition of Ca2+/CaMKII and Cx43 pathways | phcog.com |

| Cx43 Expression (mRNA & Protein) | Increased | Significantly Lower | Inhibition of Ca2+/CaMKII and Cx43 pathways | phcog.com |

| Astrocyte Cell Viability | Reduced | Attenuated Reduction | Downstream of reduced glutamate release | phcog.com |

| NGF Secretion (in normal culture) | - | Increased | - | nih.gov |

293T Cells

Studies using 293T cells, a human embryonic kidney cell line commonly used in research, have investigated the impact of this compound on amyloid-beta (Aβ) production, a key factor in Alzheimer's disease. This compound has been shown to decrease amyloid-beta production in HEK293/APPswe cells. caymanchem.com, bertin-bioreagent.com This reduction in Aβ production occurs without directly inhibiting the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and γ-secretase. medchemexpress.com, plos.org, nih.gov Instead, this compound appears to promote the degradation of amyloid precursor protein (APP). plos.org, nih.gov The IC50 for this compound in reducing amyloid-beta production in HEK293/APPswe cells has been reported as 10 μM. caymanchem.com, bertin-bioreagent.com

Table 2: Effect of this compound on Amyloid-Beta Production in HEK293/APPswe Cells

| Cell Line | Effect of this compound on Aβ Production | IC50 (for Aβ reduction) | Mechanism | Source |

| HEK293/APPswe | Decreased | 10 μM | Promotes APP degradation, no direct BACE1/γ-secretase inhibition | caymanchem.com, plos.org, bertin-bioreagent.com, nih.gov |

Mouse Models

This compound has been evaluated in several mouse models to understand its effects in complex biological systems relevant to neurological and age-related conditions.

MPTP-induced PD Mouse Model

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease (PD), this compound has demonstrated neuroprotective effects. Administration of this compound ameliorated dopaminergic neurodegeneration and improved motor deficits in these mice. medchemexpress.com, researchgate.net, nih.gov, medchemexpress.com, researchgate.net The mechanisms involved include anti-oxidant and anti-inflammatory activities. medchemexpress.com, researchgate.net, nih.gov, medchemexpress.com this compound attenuated microglia over-activation and reduced the secretion of inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.net, nih.gov, medchemexpress.com It also decreased malondialdehyde (MDA) levels and increased superoxide (B77818) dismutase (SOD) levels, indicating reduced oxidative stress. researchgate.net, nih.gov, medchemexpress.com Furthermore, this compound was found to inhibit the expression of the p65 subunit of NF-κB in the nucleus and attenuate the expression of RhoA and ROCK2 proteins in PD mice. researchgate.net, nih.gov Liposome-loaded this compound also showed therapeutic effects in this model, improving mitochondrial dysfunction by activating PINK1/Parkin-mediated mitophagy. researchgate.net

Table 3: Effects of this compound in MPTP-induced PD Mouse Model

| Outcome Measured | Effect of this compound (vs. MPTP model) | Proposed Mechanism | Source |

| Dopaminergic Neuron Degeneration | Ameliorated | Anti-oxidant, Anti-inflammatory | medchemexpress.com, researchgate.net, nih.gov, medchemexpress.com |

| Motor Deficits | Improved | Anti-oxidant, Anti-inflammatory | medchemexpress.com, researchgate.net, nih.gov, medchemexpress.com |

| Microglia Activation | Attenuated | Anti-inflammatory | researchgate.net, nih.gov, medchemexpress.com |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced Secretion | Anti-inflammatory, Inhibition of NF-κB p65 | researchgate.net, nih.gov, medchemexpress.com |

| Oxidative Stress (MDA levels) | Decreased | Anti-oxidant | researchgate.net, nih.gov, medchemexpress.com |

| Antioxidant Activity (SOD levels) | Increased | Anti-oxidant | researchgate.net, nih.gov, medchemexpress.com |

| NF-κB p65 Expression | Inhibited (in nucleus) | Anti-inflammatory | researchgate.net, nih.gov |

| RhoA and ROCK2 Expression | Attenuated | Mediating anti-oxidant and anti-inflammatory activities | researchgate.net, nih.gov |

| Mitochondrial Dysfunction | Improved (with liposomal OB) | PINK1/Parkin-mediated mitophagy | researchgate.net |

APP/PS1 Transgenic Mouse Model

In the APP/PS1 transgenic mouse model of Alzheimer's disease (AD), this compound has been shown to ameliorate cognitive impairments. researchgate.net, medchemexpress.com, caymanchem.com, frontiersin.org, researchgate.net, medchemexpress.com, plos.org, bertin-bioreagent.com, nih.gov Treatment with this compound reduced spatial learning and memory deficits in these mice, as assessed by tests like the Morris Water Maze. caymanchem.com, researchgate.net, plos.org, bertin-bioreagent.com Histological analysis revealed that this compound treatment led to significantly lower numbers and reduced area of Aβ plaques in the brains of APP/PS1 mice. researchgate.net, medchemexpress.com this compound also reduced both SDS-soluble and formic acid (FA)-soluble Aβ40 and Aβ42 levels in the hippocampus and cortex. researchgate.net This reduction in Aβ pathology is attributed, at least in part, to this compound promoting the degradation of APP without directly inhibiting BACE1 or γ-secretase. plos.org, nih.gov

Table 4: Effects of this compound in APP/PS1 Transgenic Mouse Model

| Outcome Measured | Effect of this compound (vs. Vehicle-treated APP/PS1) | Proposed Mechanism | Source |

| Spatial Learning and Memory Deficits | Ameliorated | Reduction of Aβ pathology | researchgate.net, medchemexpress.com, caymanchem.com, researchgate.net, medchemexpress.com, plos.org, bertin-bioreagent.com, nih.gov |

| Aβ Plaque Number and Area | Significantly Lower | Reduction of Aβ pathology | researchgate.net, medchemexpress.com |

| SDS-soluble Aβ40 and Aβ42 Levels | Reduced | Promotes APP degradation | researchgate.net |

| FA-soluble Aβ40 and Aβ42 Levels | Reduced | Promotes APP degradation | researchgate.net |

| APP Degradation | Promoted | Direct effect on APP metabolism | plos.org, nih.gov |

| BACE1 and γ-secretase Activity | Not directly inhibited | Mechanism is independent of direct secretase inhibition | plos.org, nih.gov |

D-galactose-induced Aging Mouse Model

The D-galactose-induced aging model is used to mimic aspects of natural aging, including cognitive decline and oxidative stress. This compound has been shown to prevent cognitive impairment in this model, including in rats. researchgate.net, nih.gov, caymanchem.com, bertin-bioreagent.com, dntb.gov.ua It attenuates D-galactose-induced changes in the hippocampus, improving cognitive capacity, oxidative stress, and inflammatory responses. nih.gov this compound prevents decreases in hippocampal glutathione (B108866) (GSH) levels and increases in hippocampal malondialdehyde (MDA), IL-1β, IL-6, and TNF-α levels. nih.gov, caymanchem.com, bertin-bioreagent.com These findings suggest that this compound contributes to the restoration of cognitive ability by enhancing antioxidant and anti-inflammatory capacity in this aging model. nih.gov

Table 5: Effects of this compound in D-galactose-induced Aging Model (Mice/Rats)

| Outcome Measured | Effect of this compound (vs. D-galactose model) | Proposed Mechanism | Source |

| Cognitive Impairment | Prevented/Attenuated | Antioxidant, Anti-inflammatory | researchgate.net, nih.gov, caymanchem.com, bertin-bioreagent.com, dntb.gov.ua |

| Hippocampal GSH Levels | Prevents Decrease | Antioxidant | nih.gov, caymanchem.com, bertin-bioreagent.com |

| Hippocampal MDA Levels | Prevents Increase | Antioxidant | nih.gov, caymanchem.com, bertin-bioreagent.com |

| Hippocampal Inflammatory Mediators (IL-1β, IL-6, TNF-α) | Prevents Increase | Anti-inflammatory | nih.gov, caymanchem.com, bertin-bioreagent.com |

| Oxidative Stress | Improved | Antioxidant | nih.gov |

| Inflammation Response | Improved | Anti-inflammatory | nih.gov |

Reserpine-induced Depression Mouse Model

In the reserpine-induced depression mouse model, this compound has demonstrated antidepressant effects. ijpsonline.com, ijpsonline.com, researchgate.net Studies have shown that this compound attenuates the severity of experimental depression in mice, as measured by reduced immobility time in tests like the forced swimming test (FST) and tail suspension test (TST). ijpsonline.com, ijpsonline.com this compound inhibits the activity of monoamine oxidase A (MAO-A) and increases the abundance of 5-hydroxytryptamine (serotonin) and noradrenaline in the brain. ijpsonline.com, ijpsonline.com These findings suggest that the antidepressant effects of this compound may be mediated through its influence on central monoaminergic neurotransmitter systems. ijpsonline.com, ijpsonline.com, researchgate.net

Table 6: Effects of this compound in Reserpine-induced Depression Mouse Model

| Outcome Measured | Effect of this compound (vs. Reserpine model) | Proposed Mechanism | Source |

| Severity of Experimental Depression | Attenuated | Modulation of monoaminergic systems | ijpsonline.com, ijpsonline.com |

| Immobility Time (FST, TST) | Shortened/Reduced | Modulation of monoaminergic systems | ijpsonline.com, ijpsonline.com |

| MAO-A Activity | Inhibited | Increased monoamine levels | ijpsonline.com, ijpsonline.com |

| 5-hydroxytryptamine (Serotonin) Abundance | Increased (in brain) | Inhibition of MAO-A | ijpsonline.com, ijpsonline.com |

| Noradrenaline Abundance | Increased (in brain) | Inhibition of MAO-A | ijpsonline.com, ijpsonline.com |

Analytical and Methodological Research on Onjisaponin B

Extraction and Isolation from Natural Sources

Onjisaponin B is primarily obtained from the dried roots of Polygala tenuifolia cymitquimica.comchemfaces.com. The extraction process typically involves using solvents such as ethanol (B145695) or hot water chemfaces.compsu.edu. For instance, the ethanol extract of Radix Polygalae has been used in studies investigating the effects of this compound nih.gov.

Isolation of this compound from the crude extract often involves chromatographic techniques plantarchives.org. Traditional methods for saponin (B1150181) isolation, including fractional solubility and crystallization, are employed alongside various chromatographic methods like thin layer chromatography and column chromatography plantarchives.org. More recent techniques, such as high-speed counter-current separation coupled with evaporative light scattering detection (ELSD), have shown promise for superior separation of saponins, addressing the challenge of detecting compounds without strong chromophores nih.gov.

Chromatographic and Spectroscopic Characterization

Characterization of this compound is crucial for confirming its identity and purity. Chromatographic and spectroscopic methods are widely used for this purpose.

UHPLC-MS/TOF Analysis

Ultra-high-performance liquid chromatography coupled with mass spectrometry and time-of-flight detection (UHPLC-MS/TOF) is a powerful technique for the analysis of complex mixtures containing this compound, such as ethanol extracts of Radix Polygalae nih.gov. This method allows for the separation of numerous compounds and provides accurate mass measurements nih.govplos.org. UHPLC-MS/TOF analysis of Radix Polygalae ethanol extracts in scan mode from m/z 100–1700 Da has revealed a large number of compounds, with many matching those found in Polygala tenuifolia nih.gov. The mass spectrum of this compound can be obtained using this technique, aiding in its identification nih.govresearchgate.net.

The UHPLC parameters for analyzing this compound and Radix Polygalae ethanol extract often involve a C-18 column (e.g., Agilent Zorbax Eclipse Plus C-18, 50 mm × 2.1 mm, 1.8 μm particle size) with a flow rate of 0.35 mL/min and a column temperature of 40 °C nih.gov. Gradient elution programs using mobile phases like 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) are typically employed nih.gov.

HPLC Methods for Quantification

High-performance liquid chromatography (HPLC) is frequently used for the quantitative determination of this compound in various samples, including plant extracts researchgate.netinforang.com. HPLC-UV methods have been developed for the simultaneous quantification of multiple components from Radix Polygalae, including tenuifolin, 3,4,5-trimethoxycinnamic acid, and 4-methoxy cinnamic acid methyl ester, which are related to onjisaponins and oligosaccharide esters inforang.com.

A typical HPLC method for this compound quantification might utilize a C18 column (e.g., AKZO NOBEL Kromasil 100-5C18, 5 µm, 250×4.6mm) with a mobile phase system such as acetonitrile and 0.1% phosphoric acid in water chemfaces.cominforang.com. Detection is often performed using a UV detector at a specific wavelength, such as 307 nm chemfaces.com. Standard curves are generated by plotting the this compound concentration against the peak area obtained from HPLC iastate.edu. The accuracy and precision of HPLC methods for saponin quantification are evaluated through parameters like limits of quantification, within-day, and between-days assay coefficients of variation inforang.comiastate.edu.

In Vitro Assays for Biological Activity Evaluation

In vitro assays are essential for evaluating the biological activities of this compound at the cellular level.

Autophagy Detection Platforms (e.g., GFP-LC3)

Autophagy, a cellular process involving the degradation of cellular components, is a key area of research for this compound nih.govmedchemexpress.com. The green fluorescent protein-light chain 3 (GFP-LC3) autophagy detection platform is a widely used tool to monitor autophagy induction nih.govmedchemexpress.comscispace.comhku.hk. This assay involves transfecting cells (e.g., PC-12 cells) with plasmids expressing GFP-LC3 nih.govmedchemexpress.com. In cells undergoing autophagy, the cytosolic form of LC3-I is converted to the membrane-bound form, LC3-II, which localizes to autophagosomes nih.gov. This process is visualized as the formation of puncta (dots) of GFP-LC3 fluorescence within the cells nih.govmedchemexpress.comgoogle.com.